molecular formula C20H21NO6 B15145745 2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid

2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid

Cat. No.: B15145745
M. Wt: 371.4 g/mol
InChI Key: YOISROUYNXCHQJ-UHFFFAOYSA-N
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Description

2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid is a synthetic organic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 2-aminobenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins and enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid is unique due to its specific structural features, which allow it to interact with a variety of molecular targets. Its trimethoxyphenyl group provides a versatile pharmacophore that can be modified to enhance its biological activity and selectivity .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-[methyl-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C20H21NO6/c1-21(15-8-6-5-7-14(15)20(23)24)18(22)10-9-13-11-16(25-2)19(27-4)17(12-13)26-3/h5-12H,1-4H3,(H,23,24)

InChI Key

YOISROUYNXCHQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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